1,3-BENZOTHIAZOL-2-YL (9,10,11,12-TETRAHYDRO-8H-CYCLOHEPTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL) SULFIDE
Overview
Description
1,3-BENZOTHIAZOL-2-YL (9,10,11,12-TETRAHYDRO-8H-CYCLOHEPTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL) SULFIDE is a complex heterocyclic compound that combines multiple ring structures, including benzothiazole, cyclohepta, thieno, triazolo, and pyrimidine
Preparation Methods
The synthesis of 1,3-BENZOTHIAZOL-2-YL (9,10,11,12-TETRAHYDRO-8H-CYCLOHEPTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL) SULFIDE involves multiple steps and various reaction conditions. Common synthetic routes include:
Cyclization Reactions: The formation of the benzothiazole ring can be achieved through the cyclization of 2-aminobenzenethiol with aldehydes or ketones.
Condensation Reactions: The triazolo and pyrimidine rings can be synthesized through condensation reactions involving appropriate precursors.
Industrial Production: Industrial production methods often involve the use of microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time.
Chemical Reactions Analysis
1,3-BENZOTHIAZOL-2-YL (9,10,11,12-TETRAHYDRO-8H-CYCLOHEPTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL) SULFIDE undergoes various chemical reactions, including:
Scientific Research Applications
This compound has a wide range of scientific research applications:
Medicinal Chemistry: It has shown potential as an anti-tubercular agent, with studies indicating its effectiveness against Mycobacterium tuberculosis.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of fluorescent materials and electroluminescent devices.
Mechanism of Action
The mechanism of action of 1,3-BENZOTHIAZOL-2-YL (9,10,11,12-TETRAHYDRO-8H-CYCLOHEPTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL) SULFIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1,3-BENZOTHIAZOL-2-YL (9,10,11,12-TETRAHYDRO-8H-CYCLOHEPTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL) SULFIDE is unique compared to other similar compounds due to its complex structure and diverse applications. Similar compounds include:
Benzothiazole Derivatives: These compounds share the benzothiazole ring but differ in their additional ring structures and functional groups.
Triazolo Compounds: These compounds contain the triazolo ring and are known for their biological activity.
Properties
IUPAC Name |
15-(1,3-benzothiazol-2-ylsulfanylmethyl)-9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,14,16-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5S3/c1-2-6-12-14(8-3-1)27-19-17(12)18-23-16(24-25(18)11-21-19)10-26-20-22-13-7-4-5-9-15(13)28-20/h4-5,7,9,11H,1-3,6,8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYSLZCPLORORU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C4=NC(=NN4C=N3)CSC5=NC6=CC=CC=C6S5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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